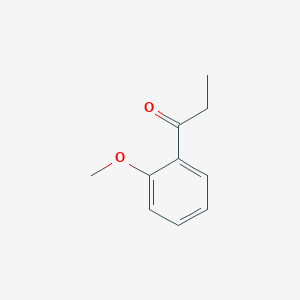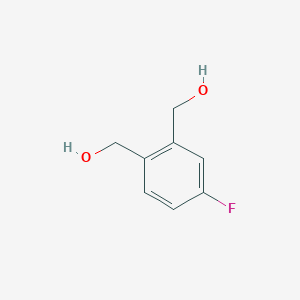
(4-Fluoro-1,2-phenylene)dimethanol
Overview
Description
“(4-Fluoro-1,2-phenylene)dimethanol” is a chemical compound with the molecular formula C8H9FO2 . It contains a total of 20 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 2 primary alcohols .
Molecular Structure Analysis
The molecular structure of “(4-Fluoro-1,2-phenylene)dimethanol” consists of 20 bonds in total. These include 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 2 primary alcohols .Physical And Chemical Properties Analysis
“(4-Fluoro-1,2-phenylene)dimethanol” has a molecular weight of 156.15 . The physical state at 20 degrees Celsius is solid . It should be stored under inert gas as it is air sensitive .Scientific Research Applications
Photophysical Properties and Luminescence
(4-Fluoro-1,2-phenylene)dimethanol and its derivatives have been studied for their photophysical properties. One study focused on the photo- and electroluminescence studies of emitting species in a copolymer, indicating its potential use in blue emitters for electroluminescent applications (Machado et al., 2005). Another research highlighted the luminescent properties of trimeric perfluoro-ortho-phenylene mercury compounds, which interact with different aromatic molecules, including derivatives of (4-Fluoro-1,2-phenylene)dimethanol, to form complexes with unique luminescent characteristics (Haneline et al., 2002).
Material Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of materials involving (4-Fluoro-1,2-phenylene)dimethanol. For example, research on the synthesis of poly(arylene ether)s using 4-fluoro-3-trifluoromethyl phenyl boronic acid, which is structurally related to (4-Fluoro-1,2-phenylene)dimethanol, demonstrated the production of polymers with high glass-transition temperatures and good solubility in organic solvents (Huang et al., 2007).
Fluorination of Polymers
Direct fluorination of polymers, including those related to (4-Fluoro-1,2-phenylene)dimethanol, has been researched to enhance commercial properties of polymer articles. This includes improvements in barrier properties, gas separation properties, and mechanical properties of polymer-based composite materials (Kharitonov, 2008).
Applications in OLEDs
Derivatives of (4-Fluoro-1,2-phenylene)dimethanol have been investigated for their use in organic light-emitting diodes (OLEDs). For instance, certain oligo(arylenevinylene) derivatives showed high fluorescence and were effective as blue emitters in OLED devices, indicating the potential of (4-Fluoro-1,2-phenylene)dimethanol derivatives in the development of advanced OLED materials (Li et al., 2007).
properties
IUPAC Name |
[4-fluoro-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSOAXRVHARBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323087 | |
| Record name | (4-Fluoro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-1,2-phenylene)dimethanol | |
CAS RN |
62558-08-1 | |
| Record name | 62558-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Fluoro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



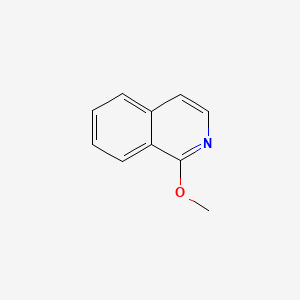

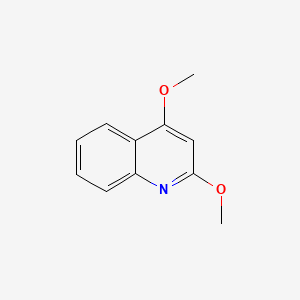
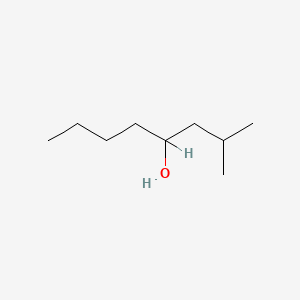
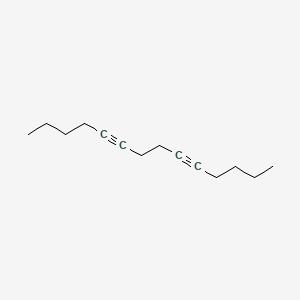
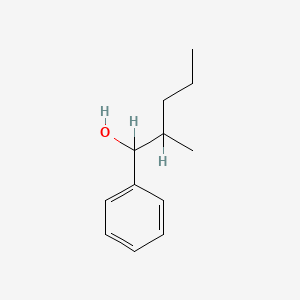
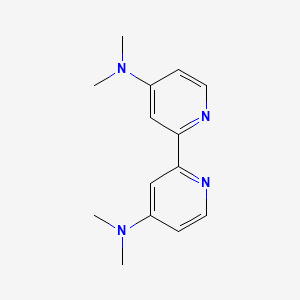
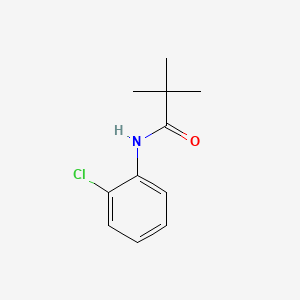
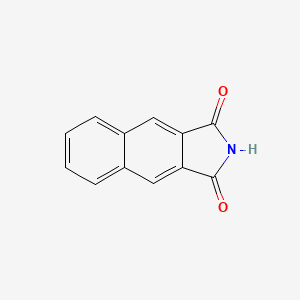
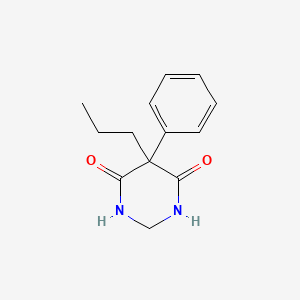
![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1594190.png)
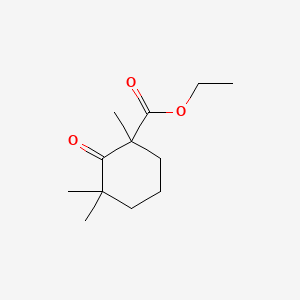
![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)
